molecular formula C7H18OSi B1583962 Triethylsilylmethanol CAS No. 60764-82-1

Triethylsilylmethanol

Cat. No. B1583962
CAS RN: 60764-82-1
M. Wt: 146.3 g/mol
InChI Key: PGGUSMVPPUCFQR-UHFFFAOYSA-N
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Description

Triethylsilylmethanol, also known as 2-(Trimethylsilyl)ethanol or (2-Hydroxyethyl)trimethylsilane, is a compound with the linear formula (CH3)3SiCH2CH2OH . It has a molecular weight of 118.25 . This compound is not normally found in nature .


Synthesis Analysis

Trimethylsilyl groups, such as in Triethylsilylmethanol, are often used in organic synthesis as they are chemically inert and have a large molecular volume . They are used to derivatize non-volatile compounds like certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups .


Molecular Structure Analysis

The molecular structure of Triethylsilylmethanol consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The InChI string for this compound is 1S/C5H14OSi/c1-7(2,3)5-4-6/h6H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Trimethylsilyl groups, like the one in Triethylsilylmethanol, are used as temporary protecting groups during chemical synthesis or other chemical reactions . They can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Triethylsilylmethanol is a liquid with a refractive index of 1.423 . It has a boiling point of 71-73 °C/35 mmHg and a density of 0.825 g/mL at 25 °C .

Scientific Research Applications

Radical-Based Synthetic Chemistry

Triethylsilylmethanol and related compounds have significant applications in radical-based synthetic chemistry. Tris(trimethylsilyl)silane (TTMSS), a compound closely related to Triethylsilylmethanol, has been extensively used in organic chemistry over the past three decades. It's involved in a wide range of chemical processes and synthetic strategies, including functional group insertion, transformations, and the preparation of complex molecules, natural products, polymers, surfaces, and new materials. These applications highlight the value of TTMSS as a free radical reagent in both academic and industrial contexts (Chatgilialoglu et al., 2018).

Polymerization and Material Synthesis

Triethylsilylmethanol-related compounds play a strategic role in polymerization. The photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides have been particularly emphasized. These processes allow for reactions under mild conditions with excellent yields and remarkable chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

Electrochemical Applications

In the realm of electrochemistry, tris(trimethylsilyl) phosphite (TMSPi) and compounds structurally analogous to Triethylsilylmethanol, like triethyl phosphite (TEPi), have been used in lithium-ion batteries. These compounds influence the electrochemical performance and durability of batteries, demonstrating the diverse utility of triethylsilylmethanol-related compounds in modern technology (Peebles et al., 2017).

Enhancing Battery Performance

Tris(trimethylsilyl)borate (TMSB), a compound related to Triethylsilylmethanol, has been applied to improve the performance of lithium-ion batteries. It acts by suppressing self-discharge and stabilizing interfaces, demonstrating the potential of these compounds in enhancing the reliability and efficiency of energy storage systems (Liao et al., 2016).

Safety And Hazards

Triethylsilylmethanol is a flammable liquid . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of inhalation, skin contact, or eye contact, immediate medical attention is advised .

properties

IUPAC Name

triethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUSMVPPUCFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209586
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylsilylmethanol

CAS RN

60764-82-1
Record name Methanol, triethylsilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, triethylsilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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